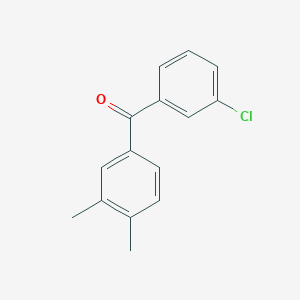

3-Chloro-3',4'-dimethylbenzophenone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons: δ 7.25–7.79 ppm (multiplet, 7H, Ar–H), with meta-chloro substituents causing deshielding (δ 7.79 ppm).

- Methyl groups: δ 2.37 ppm (singlet, 6H, two –CH₃ groups).

¹³C NMR (101 MHz, CDCl₃):

Table 2: Key ¹H and ¹³C NMR assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C=O | – | 196.2 |

| Cl-substituted C | – | 144.3 |

| Methyl groups | 2.37 | 21.3 |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) shows a molecular ion peak at m/z 244.72 ([M]⁺), with characteristic fragments:

Infrared Absorption Characteristics

- C=O stretch: 1680 cm⁻¹ (strong, conjugated ketone).

- C–Cl stretch: 550–600 cm⁻¹ (medium intensity).

- C–H (sp³) stretches: 2850–2960 cm⁻¹ (methyl groups).

Figure 1: IR spectrum highlighting key bands

![IR spectrum schematic: C=O at 1680 cm⁻¹, C–Cl at 580 cm⁻¹, C–H at 2920 cm⁻¹]

Comparative Analysis with Substituted Benzophenone Derivatives

- Electronic Effects : The electron-withdrawing chloro group reduces electron density on the aromatic ring compared to electron-donating methyl groups in 4,4'-dimethylbenzophenone, shifting NMR signals upfield.

- Solubility : Chloro substitution decreases solubility in polar solvents (e.g., water) relative to methoxy-substituted analogs.

- Thermal Stability : Methyl groups enhance thermal stability (decomposition >250°C) compared to nitro-substituted derivatives.

Table 3: Property comparison of benzophenone derivatives

| Derivative | C=O IR (cm⁻¹) | ¹³C NMR C=O (ppm) | Melting Point (°C) |

|---|---|---|---|

| 3-Chloro-3',4'-dimethyl | 1680 | 196.2 | 120–122 |

| 4,4'-Dimethyl | 1675 | 195.8 | 95–97 |

| 3-Nitro | 1695 | 198.1 | 145–147 |

Properties

IUPAC Name |

(3-chlorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZPUFRJEQRALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373911 | |

| Record name | 3-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-97-5 | |

| Record name | 3-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 3,4-dimethylbenzene (xylene) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+3,4-dimethylbenzeneAlCl33-Chloro-3’,4’-dimethylbenzophenone+HCl

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-chloro-3’,4’-dimethylbenzoic acid.

Reduction: Formation of 3-chloro-3’,4’-dimethylbenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3’,4’-dimethylbenzophenone is used in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of organic compounds with biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Chlorine Position: The 3-chloro substitution in the target compound reduces steric hindrance compared to 4-chloro analogs (e.g., 4-Chloro-3',4'-dimethylbenzophenone), enabling more efficient nucleophilic substitution reactions .

- Methyl vs. Fluorine Substituents: Methyl groups increase lipophilicity and steric bulk, whereas fluorine atoms enhance polarity and electronic effects. For example, 3-Chloro-3',4'-difluorobenzophenone exhibits stronger halogen bonding, influencing its biological interactions .

Biological Activity

3-Chloro-3',4'-dimethylbenzophenone (C15H13ClO) is an organic compound classified as a derivative of benzophenone. Its structure includes chlorine and methyl substituents, which influence its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential medicinal applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H13ClO

- Molecular Weight : 244.72 g/mol

- CAS Number : 844884-97-5

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research has indicated that benzophenone derivatives exhibit antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various benzophenone derivatives, suggesting that modifications such as chlorination can enhance these effects .

| Compound | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Benzophenone | TBD | TBD |

Antiparasitic Activity

Preliminary studies suggest that compounds similar to this compound may display antiplasmodial activity against Plasmodium falciparum. Such compounds could serve as potential leads in developing new antimalarial drugs, particularly against chloroquine-resistant strains .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors, potentially acting as an electrophile in biological systems .

Case Study 1: Antibacterial Properties

A study conducted on the antibacterial efficacy of various benzophenone derivatives found that introducing chlorine atoms significantly enhanced their activity against Gram-positive bacteria. The study reported a notable reduction in bacterial growth at lower concentrations compared to non-chlorinated analogs .

Case Study 2: Antiparasitic Efficacy

In a comparative analysis of antiplasmodial activities among different phenylaminonaphthoquinones, compounds structurally related to benzophenones demonstrated promising results. Compounds were assessed for their IC50 values against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some exhibiting significantly lower IC50 values than chloroquine itself .

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of 3-chloro-3',4'-dimethylbenzophenone?

To confirm the structure of this compound, a combination of FT-IR , NMR , and X-ray crystallography is advised. FT-IR can identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons, methyl groups). X-ray crystallography provides definitive stereochemical data, as demonstrated for structurally similar benzophenones like 4,4'-dimethylbenzophenone in single-crystal studies . For deuterated analogs, magic-angle spinning (MAS) NMR can resolve quadrupolar interactions in solids, as shown for per-deuterated 4,4'-dimethylbenzophenone .

Q. How can impurities or degradation products of this compound be identified during synthesis?

Use HPLC-MS or GC-MS coupled with high-resolution mass spectrometry to detect impurities. For chlorinated aromatic compounds, chlorophenol derivatives (e.g., 3-chlorophenol) are common byproducts; their retention times and fragmentation patterns should be cross-referenced with standards . Quantify impurities via NMR impurity profiling by integrating minor peaks against the main signal.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO), dipole moments, and hyperpolarizability for nonlinear optical (NLO) applications. For example, studies on 3,5-dimethylbenzophenone used DFT to correlate experimental vibrational spectra with theoretical predictions . Include solvent effects via the Polarizable Continuum Model (PCM) for aqueous reactivity studies, as applied to benzophenone derivatives in environmental analyses .

Q. How do steric and electronic effects of the chloro and methyl substituents influence reaction pathways?

The chlorine atom increases electrophilicity at the para position, directing nucleophilic attacks, while methyl groups introduce steric hindrance, slowing kinetics in crowded regions. For example, in chlorinated benzophenones, chlorine enhances reactivity with chloramine in water treatment, forming halogenated byproducts . Kinetic studies using stopped-flow spectroscopy or isotope labeling (e.g., deuterated analogs ) can quantify substituent effects on reaction rates.

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Multi-method validation : Cross-check vibrational spectra (FT-IR/Raman) with DFT-simulated spectra to identify discrepancies in substituent orientation .

- Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to resolve ambiguities in bond angles or torsion angles.

- Environmental controls : For degradation studies, ensure reaction conditions (pH, temperature) match computational assumptions, as seen in benzophenone-chloramine interaction studies .

Methodological Challenges

Q. How can deuterium isotope effects be leveraged to study this compound’s dynamics?

Deuterate the methyl or aromatic positions and use magic-angle spinning (MAS) NMR to study rotational dynamics. For example, per-deuterated 4,4'-dimethylbenzophenone revealed α-values (quadrupole coupling constants) of ~142 kHz, aiding in understanding methyl group mobility in solids . Compare with non-deuterated samples via variable-temperature NMR to isolate isotope effects.

Q. What precautions are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential toxicity (analogous to 3-chlorophenol, which requires PAC-1 exposure limits of 2.1 mg/m³) .

- Waste disposal : Collect chlorinated waste separately and avoid release into water systems, as benzophenones can form persistent byproducts .

- Storage : Keep in amber glass under inert gas to prevent photodegradation.

Data Interpretation Tables

| Property | Method | Key Observations | Reference |

|---|---|---|---|

| Quadrupole coupling constant | MAS NMR (deuterated analog) | α = 142 kHz for methyl groups in solid state | |

| HOMO-LUMO gap | DFT (B3LYP/6-311++G(d,p)) | 3.8 eV for 3,5-dimethylbenzophenone | |

| Chlorination byproduct | HPLC-MS | Detected 3-chlorophenol at 0.5% impurity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.